Ethyl 4-oxochromane-2-carboxylate

Overview

Description

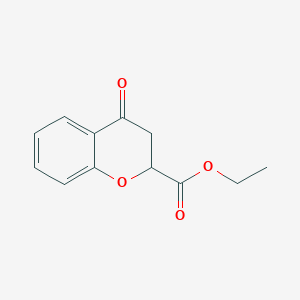

Ethyl 4-oxochromane-2-carboxylate is an organic compound with the molecular formula C12H10O4. It belongs to the class of chromanone derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by a chromanone core structure, which is a fusion of a benzene ring with a dihydropyran ring, and an ethyl ester functional group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxochromane-2-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of resorcinol with ethyl cyanoacetate and aromatic or heteroaromatic aldehydes in the presence of a base catalyst. This reaction typically takes place in water as a green solvent under ultrasonic irradiation, leading to the formation of the desired chromanone derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxochromane-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to the formation of alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted chromanone derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-oxochromane-2-carboxylate has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and natural product analogs.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-oxochromane-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. For example, it may inhibit tumor necrosis factor-α (TNF-α) and other inflammatory mediators, leading to its anti-inflammatory effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .

Comparison with Similar Compounds

Ethyl 4-oxochromane-2-carboxylate can be compared with other similar compounds, such as:

Ethyl coumarin-3-carboxylate: Both compounds share a chromanone core structure, but ethyl coumarin-3-carboxylate has a different substitution pattern, leading to variations in their biological activities.

Chroman-4-one derivatives: These compounds have similar core structures but differ in their functional groups and substitution patterns, resulting in diverse pharmacological properties.

Indole derivatives: Although structurally different, indole derivatives exhibit similar biological activities, such as anticancer and antimicrobial effects.

This compound stands out due to its unique combination of structural features and biological activities, making it a valuable compound for various scientific and industrial applications.

Biological Activity

Ethyl 4-oxochromane-2-carboxylate, a compound belonging to the chromane family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in pharmacology, supported by data tables and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-hydroxycoumarin with ethyl bromoacetate under basic conditions. The reaction is facilitated by a nucleophilic substitution mechanism, leading to the formation of the desired ester product. The structural integrity and purity of the synthesized compound are confirmed through various spectroscopic techniques, including NMR and IR spectroscopy.

2. Biological Activities

This compound has been studied for its various biological activities:

2.1 Anticancer Activity

Numerous studies have reported the anticancer properties of compounds containing the chromane structure. This compound exhibits significant cytotoxicity against various cancer cell lines, including:

- HepG2 (Hepatocellular carcinoma)

- MCF7 (Breast carcinoma)

- HeLa (Cervical carcinoma)

The IC50 values for these cell lines indicate potent activity, comparable to established chemotherapeutic agents like doxorubicin. For instance, a study demonstrated that derivatives of coumarin exhibited IC50 values ranging from 2.62 to 4.85 µM against HepG2 cells, suggesting a strong potential for further development in cancer therapy .

2.2 Antibacterial Activity

In addition to anticancer properties, this compound has shown promising antibacterial effects. Research indicates that derivatives can inhibit bacterial growth effectively against strains such as Helicobacter pylori, with minimum inhibitory concentrations (MIC) as low as 1 µg/mL .

2.3 Antioxidant Activity

The antioxidant properties of this compound have also been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound exhibits significant scavenging activity, potentially offering protective effects against oxidative stress-related diseases .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Studies have shown that modifications at specific positions on the chromane ring can enhance or diminish its pharmacological properties:

| Substituent Position | Effect on Activity | Example Compound |

|---|---|---|

| C3 | Increased cytotoxicity | Compound A |

| C4 | Enhanced antibacterial effect | Compound B |

| C5 | Reduced activity | Compound C |

This table summarizes findings from various studies indicating how different substituents affect the biological efficacy of related compounds.

4. Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in preclinical settings:

- Study on HepG2 Cells : A derivative exhibited an IC50 value of 3.5 µM, demonstrating significant cytotoxicity compared to control treatments .

- Antimicrobial Assessment : In vitro testing against E. coli and S. aureus showed that this compound had an MIC of 8 µg/mL, indicating strong antibacterial properties .

- Oxidative Stress Protection : A recent study highlighted its potential in reducing oxidative stress markers in cellular models, suggesting therapeutic implications for diseases like diabetes and neurodegeneration .

Properties

IUPAC Name |

ethyl 4-oxo-2,3-dihydrochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-15-12(14)11-7-9(13)8-5-3-4-6-10(8)16-11/h3-6,11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIXYEOUGQEARR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)C2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.